![molecular formula C14H10F2O2S B14594227 Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- CAS No. 60811-28-1](/img/structure/B14594227.png)
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- is an organic compound with the molecular formula C8H6F2O2S. This compound is characterized by the presence of a benzene ring, an acetic acid group, and a thioether linkage to a difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- typically involves the reaction of 3,4-difluorothiophenol with benzeneacetic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is heated to facilitate the formation of the thioether bond.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioether group to a thiol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity for its targets. The thioether linkage plays a crucial role in the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenylacetic acid: Similar in structure but lacks the thioether linkage.
Benzeneacetic acid, 3,4-dihydroxy-: Contains hydroxyl groups instead of fluorine atoms and a thioether linkage.
Uniqueness
Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]- is unique due to the presence of both the difluorophenyl group and the thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Propriétés
Numéro CAS |
60811-28-1 |
|---|---|
Formule moléculaire |
C14H10F2O2S |
Poids moléculaire |
280.29 g/mol |
Nom IUPAC |
2-[2-(3,4-difluorophenyl)sulfanylphenyl]acetic acid |
InChI |
InChI=1S/C14H10F2O2S/c15-11-6-5-10(8-12(11)16)19-13-4-2-1-3-9(13)7-14(17)18/h1-6,8H,7H2,(H,17,18) |
Clé InChI |
KWDQTXDYTKIEJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CC(=O)O)SC2=CC(=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Chlorophenyl)-3-phenylcyclopropyl]phenol](/img/structure/B14594161.png)
![Ethanethiol, 2,2'-[1,3-propanediylbis(methylimino)]bis-](/img/structure/B14594168.png)
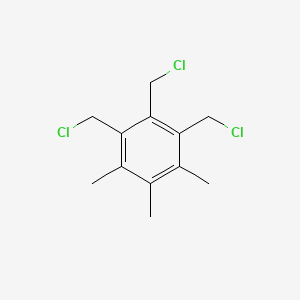
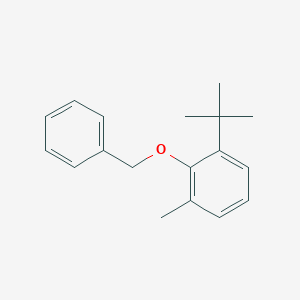
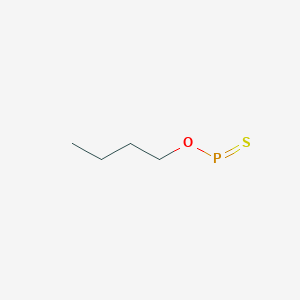


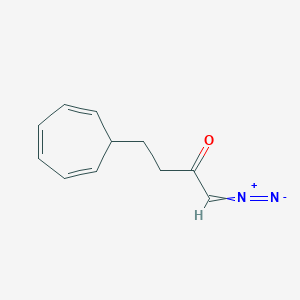

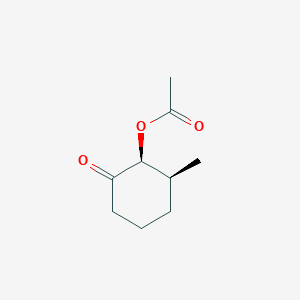
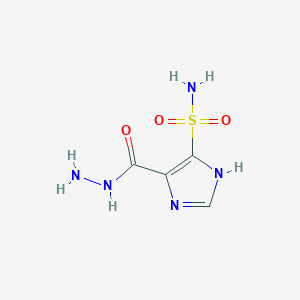
![4-Methoxyspiro[1,2-dioxetane-3,9'-fluorene]](/img/structure/B14594233.png)
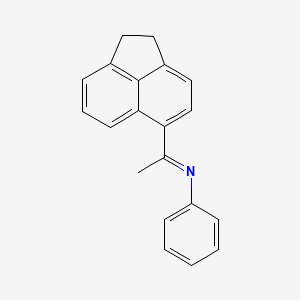
![1-Methoxy-4-{[1-(2,2,2-trifluoroethoxy)cyclopropyl]ethynyl}benzene](/img/structure/B14594247.png)
